Einecs 235-819-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ristomycin (sulfate) is a glycopeptide antibiotic primarily composed of ristocetin A and ristocetin B . It is known for its antibacterial activity, particularly against Gram-positive bacteria . Ristomycin (sulfate) is used in various diagnostic assays to assess platelet function and investigate platelet aggregation disorders .

Preparation Methods

Chemical Reactions Analysis

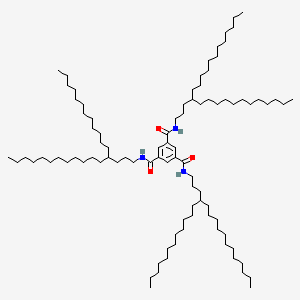

Ristomycin undergoes various chemical reactions, including hydrolysis and complex formation. Hydrolysis of ristomycin A results in the formation of several fragments, including a bis-ether containing three benzenoid rings and a 2’,4,6-trihydroxybiphenyl-2,3’-diyldiglycinate derivative . These reactions are typically carried out under acidic conditions . The major products formed from these reactions include the hydrolyzed fragments mentioned above .

Scientific Research Applications

Ristomycin (sulfate) has several scientific research applications:

Mechanism of Action

Ristomycin exerts its effects by interfering with cell wall synthesis in bacteria . It binds to the bacterial cell wall precursor, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the inhibition of bacterial growth and ultimately cell death . Additionally, ristomycin causes von Willebrand factor to bind to the platelet receptor glycoprotein Ib, leading to platelet agglutination .

Comparison with Similar Compounds

Ristomycin is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin . it is unique in its ability to induce platelet agglutination, which is not observed with other glycopeptide antibiotics . Similar compounds include:

Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but without the platelet agglutination effect.

Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.

Paleomycin: Contains the non-proteogenic amino acid beta-hydroxytyrosine, similar to ristomycin.

Ristomycin’s unique ability to induce platelet agglutination makes it valuable in diagnostic assays for platelet function disorders .

Properties

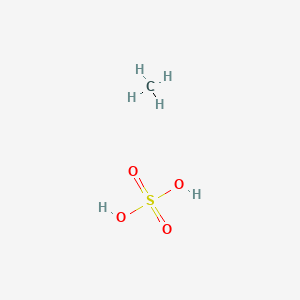

CAS No. |

12777-87-6 |

|---|---|

Molecular Formula |

CH6O4S |

Molecular Weight |

114.12 g/mol |

IUPAC Name |

methane;sulfuric acid |

InChI |

InChI=1S/CH4.H2O4S/c;1-5(2,3)4/h1H4;(H2,1,2,3,4) |

InChI Key |

LRPCLTPZMUIPFK-UHFFFAOYSA-N |

Canonical SMILES |

C.OS(=O)(=O)O |

physical_description |

Other Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)

![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane](/img/structure/B10854498.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)

![2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine](/img/structure/B10854519.png)

![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854534.png)